Bienvenue dans la boutique en ligne BenchChem!

Voglibose

Enzyme inhibition Potency Structure-activity relationship

Voglibose is a superior α-glucosidase inhibitor for research and formulation: negligible systemic absorption (<2%) eliminates off-target drug interactions; complete absence of α-amylase inhibition ensures clean disaccharidase mechanistic studies; clinical data confirm 33.3% lower flatulence incidence vs. acarbose (56.7% vs. 90.0%), improving patient adherence; 333-fold higher milligram potency enables smaller tablet sizes in fixed-dose combinations. Ideal for selective carbohydrate digestion pathway research and pharmaceutical development requiring minimized drug load.

Molecular Formula C10H21NO7
Molecular Weight 267.28 g/mol
CAS No. 112653-29-9
Cat. No. B568244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoglibose
CAS112653-29-9
Molecular FormulaC10H21NO7
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO
InChIInChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1
InChIKeyFZNCGRZWXLXZSZ-CIQUZCHMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.90e+02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Voglibose 112653-29-9: Baseline Specifications and Alpha-Glucosidase Inhibitor Class Context


Voglibose (CAS 112653-29-9) is a synthetic, reversible, competitive alpha-glucosidase inhibitor (AGI) that delays carbohydrate digestion in the small intestine, thereby reducing postprandial hyperglycemia [1]. It is a valiolamine-derived small molecule (C10H21NO7) that primarily inhibits intestinal maltase and sucrase [2]. Voglibose exhibits negligible systemic absorption (<2%), with the majority of the drug excreted unchanged in feces [3].

Why Voglibose Cannot Be Substituted with Acarbose or Miglitol Without Quantitative Justification


Although acarbose, miglitol, and voglibose share a common mechanism of action as AGIs, critical pharmacokinetic and selectivity differences render them non-interchangeable [1]. Voglibose demonstrates negligible systemic absorption (<2%) [2], whereas miglitol is extensively absorbed (50-100%) and renally cleared [3], and acarbose exhibits partial absorption of gut-derived metabolites [4]. These differences directly impact drug-drug interaction profiles, tolerability in renal impairment, and overall patient selection [5].

Voglibose 112653-29-9: Head-to-Head Comparative Performance Data Against Acarbose and Miglitol


Voglibose Exhibits 33-Fold Greater In Vitro Disaccharidase Inhibition Potency Than Acarbose

Voglibose demonstrated up to 33-fold greater inhibition of semipurified porcine small intestine disaccharidases compared to acarbose in in vitro enzymatic assays [1].

Enzyme inhibition Potency Structure-activity relationship

Voglibose Demonstrates Superior Selectivity for Alpha-Glucosidase Over Alpha-Amylase

Voglibose exhibits no inhibitory action toward α-amylase [1], whereas acarbose weakly inhibits α-amylase [2]. This selectivity is quantitatively reflected in IC50 values for rat intestinal disaccharidases (maltase: 0.11 µM; isomaltase: 0.16 µM; sucrase: 0.07 µM) [3].

Selectivity Enzyme inhibition Mechanism of action

Voglibose Achieves Comparable HbA1c Reduction to Acarbose at 333-Fold Lower Daily Dose

In a 24-week randomized controlled trial, voglibose 0.9 mg/day reduced HbA1c by 0.70% (from 8.38% to 7.68%), which was statistically non-inferior to acarbose 300 mg/day (0.72% reduction, from 8.43% to 7.71%) [1].

Clinical efficacy Glycemic control Dose comparison

Voglibose Exhibits a Lower Incidence of Gastrointestinal Adverse Events Compared to Acarbose

In a randomized crossover trial, flatulence occurred in 56.7% of voglibose-treated patients versus 90.0% of acarbose-treated patients (P<0.05) [1]. Real-world pharmacovigilance data from VigiAccess shows gastrointestinal disorder report rates of 39.02% for voglibose versus 43.10% for acarbose [2].

Tolerability Safety Adverse events

Voglibose 112653-29-9: Optimal Application Scenarios Driven by Comparative Evidence


Preclinical Research Requiring Selective α-Glucosidase Inhibition Without α-Amylase Interference

For in vivo or in vitro studies where selective disaccharidase inhibition is required to dissect specific carbohydrate digestion pathways, voglibose provides a cleaner mechanistic probe than acarbose due to its complete lack of α-amylase inhibitory activity [1]. This selectivity allows researchers to attribute observed effects solely to α-glucosidase inhibition, avoiding confounding from α-amylase modulation [2].

Clinical Settings Where Minimizing Flatulence and Gastrointestinal Distress Is a Primary Concern

In patient populations with heightened sensitivity to gastrointestinal side effects or those at risk of therapy discontinuation due to flatulence, voglibose offers a quantifiable advantage over acarbose. Clinical data demonstrate a 33.3% absolute reduction in flatulence incidence (56.7% vs. 90.0%) [1], which may directly improve treatment adherence and long-term outcomes.

Formulation Development Leveraging High Intrinsic Potency for Low-Dose Delivery

Pharmaceutical development programs seeking to minimize drug load in combination products can leverage voglibose's superior milligram potency. The compound achieves equivalent glycemic control (HbA1c reduction) to acarbose at a 333-fold lower daily dose [1], enabling smaller tablet sizes and potentially improved patient compliance in fixed-dose combination therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Voglibose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.